1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is a synthetic organic compound characterized by the presence of dichlorophenyl, dimethylamino, and methylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, dimethylamine, and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Procedure: The 3,4-dichlorobenzaldehyde is first reacted with dimethylamine to form an intermediate imine. This intermediate is then treated with methylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-2-propen-1-one: Lacks the dimethylamino group.
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-propen-1-one: Lacks the methylsulfonyl group.
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylthio)-2-propen-1-one: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is unique due to the presence of both dimethylamino and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c1-15(2)7-11(19(3,17)18)12(16)8-4-5-9(13)10(14)6-8/h4-7H,1-3H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABXWBSJQBPTMD-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC(=C(C=C1)Cl)Cl)\S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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